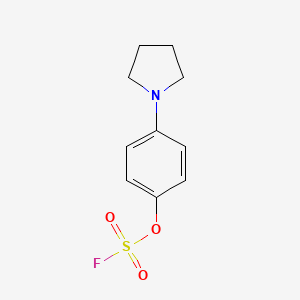

1-(4-Fluorosulfonyloxyphenyl)pyrrolidine

Description

Properties

IUPAC Name |

1-(4-fluorosulfonyloxyphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3S/c11-16(13,14)15-10-5-3-9(4-6-10)12-7-1-2-8-12/h3-6H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLRYHMPHQRGNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)OS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Fluorosulfonyloxyphenyl)pyrrolidine typically involves the reaction of 4-fluorophenylsulfonyl chloride with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Fluorosulfonyloxyphenyl)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The fluorosulfonyloxy group can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to remove the sulfonyl group.

Hydrolysis: The fluorosulfonyloxy group can be hydrolyzed to form the corresponding phenol derivative.

Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorosulfonyloxyphenyl)pyrrolidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorosulfonyloxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The fluorosulfonyloxy group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring may also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparative Data Table

Q & A

Q. What are the recommended synthetic routes for 1-(4-Fluorosulfonyloxyphenyl)pyrrolidine, and how do solvent choices influence reaction efficiency?

The synthesis of sulfonyl-containing heterocycles often involves nucleophilic substitution or coupling reactions. Polar aprotic solvents like DMF, DMSO, or THF are critical for enhancing reaction rates due to their ability to stabilize transition states and dissolve ionic intermediates. For example, pyridine is particularly effective in facilitating sulfonylation reactions by acting as a base to neutralize acidic byproducts . A typical protocol involves reacting a pyrrolidine precursor with a fluorosulfonyloxyphenyl derivative in dichloromethane (DCM) under basic conditions (e.g., NaOH), followed by purification via column chromatography. Yield optimization requires careful control of stoichiometry, temperature (0–25°C), and reaction time (12–24 hours) .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : NMR is essential for confirming the presence and position of the fluorosulfonyl group (typically δ ≈ -50 to -70 ppm). and NMR can resolve pyrrolidine ring conformations and aryl substituent effects.

- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H] peak).

- X-ray Crystallography : For solid-state structure determination, particularly to analyze steric effects of the fluorosulfonyl group on the pyrrolidine ring .

Q. How can researchers safely handle the fluorosulfonyl functional group during synthesis?

The fluorosulfonyl group is moisture-sensitive and can release HF under hydrolytic conditions. Key precautions include:

- Conducting reactions under inert atmosphere (N/Ar).

- Using anhydrous solvents and glassware.

- Neutralizing residual HF with saturated NaHCO during workup.

- Employing PPE (gloves, goggles) and fume hoods to minimize exposure .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms enable in silico exploration of possible reaction pathways. For example, transition state analysis can identify steric hindrance from the fluorosulfonyl group or electronic effects on pyrrolidine ring flexibility. ICReDD’s integrated computational-experimental workflow uses these methods to prioritize high-yield reaction conditions, reducing trial-and-error experimentation .

Q. What experimental design strategies are optimal for resolving contradictions in kinetic data for sulfonylation reactions?

Statistical Design of Experiments (DoE) is critical for disentangling multifactorial effects. For instance, a fractional factorial design can evaluate variables such as:

Q. How does the fluorosulfonyl group influence the compound’s interactions in catalytic or biological systems?

The strong electron-withdrawing nature of the fluorosulfonyl group alters electronic properties of the pyrrolidine ring, potentially enhancing binding affinity in enzyme inhibition studies. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding constants (K) with target proteins. Concurrently, molecular dynamics simulations reveal conformational changes in the protein-ligand complex induced by sulfonyl electronegativity .

Q. What methodologies address discrepancies between theoretical and experimental vibrational spectra?

- IR/Raman Spectroscopy : Compare experimental peaks (e.g., S=O stretch ~1350 cm) with DFT-calculated vibrational modes.

- Solvent Correction : Account for solvent-induced shifts using polarizable continuum models (PCM).

- Isotopic Labeling : Replace with to isolate vibrational contributions from the fluorosulfonyl group .

Methodological Resources

| Parameter | Example Data | Source |

|---|---|---|

| Optimal Reaction Solvent | DMF, THF | |

| Purity Threshold | >98% (HPLC) | |

| Computational Tool | Gaussian (DFT), NWChem | |

| Safety Protocol | HF neutralization with NaHCO |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.